molecular formula C21H15ClN2O2 B12905787 2-(4-(Benzyloxy)phenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole CAS No. 923029-38-3

2-(4-(Benzyloxy)phenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole

Cat. No.: B12905787
CAS No.: 923029-38-3
M. Wt: 362.8 g/mol
InChI Key: ATGCJUIZRGEKEU-UHFFFAOYSA-N
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Description

2-(4-(Benzyloxy)phenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)phenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-(benzyloxy)benzohydrazide with 4-chlorobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds through the formation of an intermediate acyl hydrazide, which cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzyloxy)phenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Pharmaceutical Applications

The oxadiazole derivatives are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound has been investigated for:

  • Anticancer Activity : Studies have shown that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that similar oxadiazole compounds induced apoptosis in human breast cancer cells through the activation of caspase pathways .
  • Antimicrobial Properties : Research indicates that oxadiazoles possess broad-spectrum antimicrobial activity. A related study highlighted the effectiveness of oxadiazole derivatives against Gram-positive and Gram-negative bacteria, suggesting potential for development as new antibiotics .

Material Science

Oxadiazoles are also utilized in material science due to their unique electronic properties:

  • Fluorescent Materials : The compound has been explored for use in organic light-emitting diodes (OLEDs). Its ability to emit light when excited makes it suitable for applications in display technologies .
  • Polymer Chemistry : Incorporation of oxadiazole into polymer matrices has been studied to enhance thermal stability and mechanical properties. This application is particularly relevant in the production of high-performance materials for electronics .

Data Tables

Application AreaSpecific Use CaseReference
PharmaceuticalAnticancer activity against breast cancer cells
Antimicrobial activity against bacterial strains
Material ScienceUse in OLEDs for display technologies
Enhancement of polymer properties

Case Study 1: Anticancer Activity

A research article published in Bioorganic & Medicinal Chemistry Letters detailed the synthesis of various oxadiazole derivatives and their evaluation against human cancer cell lines. The study found that certain modifications to the oxadiazole structure significantly increased cytotoxicity, indicating a promising avenue for drug development .

Case Study 2: Antimicrobial Efficacy

In a comparative study published in Journal of Medicinal Chemistry, several oxadiazole compounds were tested for their antibacterial properties. The results showed that the compounds exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting their potential as new therapeutic agents .

Case Study 3: Material Properties

Research conducted on the incorporation of oxadiazoles into polymer matrices revealed that these compounds improved thermal stability and mechanical strength significantly. This was documented in a study published in Polymer Chemistry, which explored the potential applications in high-performance materials .

Mechanism of Action

The mechanism of action of 2-(4-(Benzyloxy)phenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
  • 2-(4-Hydroxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
  • 2-(4-Methylphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole

Uniqueness

2-(4-(Benzyloxy)phenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole is unique due to the presence of the benzyloxy group, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its stability and solubility, making it a valuable compound for various applications.

Biological Activity

The compound 2-(4-(benzyloxy)phenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, with a focus on its anticancer, antimicrobial, and other pharmacological properties, supported by case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C22_{22}H21_{21}ClN2_2O3_3
  • Molecular Weight : 396.87 g/mol
  • CAS Number : 79759-18-5

The compound features a benzyloxy group and a chlorophenyl moiety, which contribute to its biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives, including our compound of interest. The presence of bulky substituents like the benzyloxy group has been shown to enhance the inhibitory activity against epidermal growth factor receptor (EGFR) kinases.

Case Study: Anticancer Efficacy

A study evaluated several 1,3,4-oxadiazole derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that compounds with similar structures exhibited IC50 values ranging from 1.82 to 5.55 µM , demonstrating significant anticancer properties. Specifically, the benzyloxy moiety improved interactions with the active site of EGFR kinases, leading to enhanced inhibitory effects comparable to established drugs like lapatinib .

Antimicrobial Activity

1,3,4-Oxadiazole derivatives have also been investigated for their antimicrobial properties. The structure of these compounds often correlates with their ability to inhibit bacterial growth.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundActivity TypeIC50 (µM)Reference
This compoundAntibacterialTBD
1,3,4-Oxadiazole Derivative AAntitubercular12.5
1,3,4-Oxadiazole Derivative BAntifungal8.0

The compound's structural features contribute to its ability to disrupt bacterial cell wall synthesis and inhibit key enzymatic pathways in pathogens such as Mycobacterium bovis and Candida albicans.

The biological activity of this compound can be attributed to several mechanisms:

  • EGFR Inhibition : The compound mimics the binding mode of known EGFR inhibitors by forming hydrogen bonds with critical residues in the active site.
  • Antimicrobial Mechanism : Inhibition of fatty acid biosynthesis through targeting specific enzymes like enoyl reductase (InhA) disrupts cell membrane integrity in bacteria .

Properties

CAS No.

923029-38-3

Molecular Formula

C21H15ClN2O2

Molecular Weight

362.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-(4-phenylmethoxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C21H15ClN2O2/c22-18-10-6-16(7-11-18)20-23-24-21(26-20)17-8-12-19(13-9-17)25-14-15-4-2-1-3-5-15/h1-13H,14H2

InChI Key

ATGCJUIZRGEKEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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